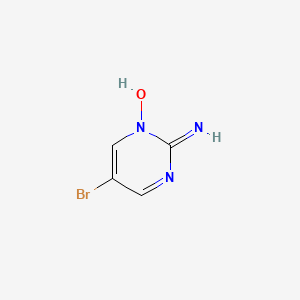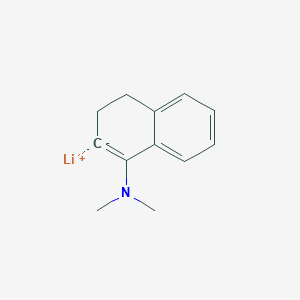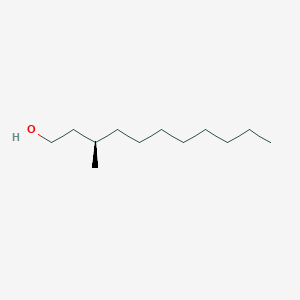
3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane typically involves the alkylation of phenyl derivatives. One common method is the acid-catalyzed alkylation of phenol with isobutene, which produces 4-tert-butylphenol as a major product . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial in scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules.
Biology: Its structural properties make it a candidate for studying molecular interactions and binding affinities.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may be used in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications. Detailed studies are required to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenylacetylene: Used in the synthesis of various organic compounds.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymer production.
4,4’-Di-tert-butylbiphenyl: Utilized in the generation of homoallylic amine derivatives.
Uniqueness
3,4-Diethyl-3,4-bis(4-tert-butylphenyl)hexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of ethyl and tert-butylphenyl groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
85668-74-2 |
|---|---|
Fórmula molecular |
C30H46 |
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[3-(4-tert-butylphenyl)-3-ethyl-5-methylheptan-4-yl]benzene |
InChI |
InChI=1S/C30H46/c1-11-22(4)27(23-14-16-24(17-15-23)28(5,6)7)30(12-2,13-3)26-20-18-25(19-21-26)29(8,9)10/h14-22,27H,11-13H2,1-10H3 |
Clave InChI |
WNLBDFYTLIBLQU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C1=CC=C(C=C1)C(C)(C)C)C(CC)(CC)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


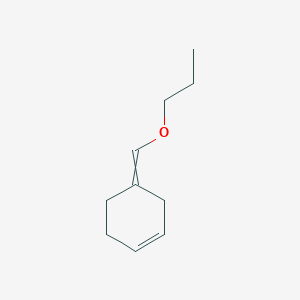
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)


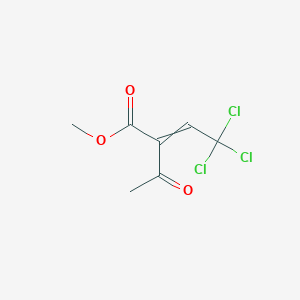
![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)

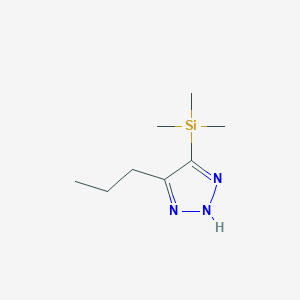
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
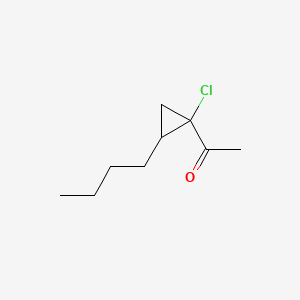
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
